molecular formula C27H25N3O3 B4186945 N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No. B4186945
M. Wt: 439.5 g/mol
InChI Key: FQWQILIOUIOGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPB or MPB-PEA, and it belongs to the class of phenylpiperazine derivatives. The synthesis method, mechanism of action, biochemical and physiological effects, and future directions of MPB will be discussed in

Mechanism of Action

The mechanism of action of MPB is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. MPB has been shown to increase the levels of dopamine and norepinephrine in the brain, which are important neurotransmitters involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
MPB has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPB inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MPB has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal studies, MPB has been shown to have analgesic effects and to improve motor function in models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of MPB is its versatility in scientific research. MPB has been used in a wide range of in vitro and in vivo studies, making it a valuable tool for investigating various diseases. However, one limitation of MPB is its potential toxicity. High doses of MPB have been shown to cause liver and kidney damage in animal studies, which may limit its use in clinical applications.

Future Directions

There are several future directions for the research of MPB. One potential direction is the investigation of MPB's potential use in the treatment of psychiatric disorders, such as depression and anxiety. MPB has been shown to exhibit antidepressant and anxiolytic effects in animal studies, making it a promising candidate for further research. Another potential direction is the development of new derivatives of MPB with improved efficacy and reduced toxicity. Finally, the investigation of MPB's potential use in combination with other drugs for the treatment of various diseases, such as cancer and neurological disorders, is an important area for future research.
In conclusion, MPB is a chemical compound with significant potential for therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MPB is needed to fully understand its potential in the treatment of various diseases.

Scientific Research Applications

MPB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic effects. MPB has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-4-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-29-14-16-30(17-15-29)24-8-4-3-7-23(24)28-26(31)20-12-10-19(11-13-20)22-18-21-6-2-5-9-25(21)33-27(22)32/h2-13,18H,14-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWQILIOUIOGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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